molecular formula C18H16F3N3O2 B2619141 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide CAS No. 1795301-07-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2619141
CAS No.: 1795301-07-3
M. Wt: 363.34
InChI Key: NSRWQJAADHCROH-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a pyrrolopyridine moiety linked to a benzamide structure via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is the base-catalyzed cascade synthesis, which involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of potassium hydroxide (KOH) as a catalyst . This method yields multi-substituted dihydropyrrolopyridine derivatives in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives and benzamide analogs. Examples are:

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide is unique due to its trifluoromethoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)26-15-6-4-14(5-7-15)17(25)23-10-2-11-24-12-8-13-3-1-9-22-16(13)24/h1,3-9,12H,2,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRWQJAADHCROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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